molecular formula C13H24N2O2 B8122057 tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate

tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate

Cat. No.: B8122057
M. Wt: 240.34 g/mol
InChI Key: HARRTJTXPGGUIH-UHFFFAOYSA-N
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Description

Tert-butyl N-{3-methyl-8-azabicyclo[321]octan-3-yl}carbamate is a chemical compound with the molecular formula C13H24N2O2 It is characterized by its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 3-methyl-8-azabicyclo[321]octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic structure from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing cost-effective and efficient production techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions

Scientific Research Applications

Tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(4)7-9-5-6-10(8-13)14-9/h9-10,14H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARRTJTXPGGUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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